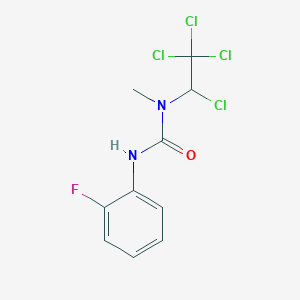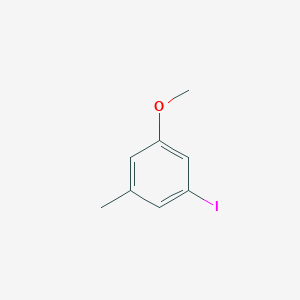
1-(2-iodo-ethyl)-3-nitro-benzene
描述
1-(2-iodo-ethyl)-3-nitro-benzene is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodoethyl group attached to a benzene ring, which also bears a nitro group
准备方法
The synthesis of 1-(2-iodo-ethyl)-3-nitro-benzene typically involves the iodination of 3-nitrobenzyl alcohol or 3-nitrobenzyl chloride. One common method includes the reaction of 3-nitrobenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride group with an iodine atom. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
1-(2-iodo-ethyl)-3-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions where the ethyl group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-iodo-ethyl)-3-nitro-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in constructing various functionalized aromatic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties, leveraging its unique structural features.
作用机制
The mechanism of action of 1-(2-iodo-ethyl)-3-nitro-benzene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The iodoethyl group can facilitate the compound’s incorporation into biological molecules, altering their function and activity.
相似化合物的比较
1-(2-iodo-ethyl)-3-nitro-benzene can be compared with similar compounds such as 1-(2-Bromoethyl)-3-nitrobenzene and 1-(2-Chloroethyl)-3-nitrobenzene. These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. This reactivity can be advantageous in specific synthetic applications where a more reactive halogen is desired.
Similar compounds include:
- 1-(2-Bromoethyl)-3-nitrobenzene
- 1-(2-Chloroethyl)-3-nitrobenzene
- 1-(2-Fluoroethyl)-3-nitrobenzene
属性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC 名称 |
1-(2-iodoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
InChI 键 |
LHPBYVOGXUOVCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCI |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B8578237.png)



![Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8578283.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B8578295.png)



